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Compound of Interest

Compound Name: 16-Mercaptopalmitic acid

Cat. No.: B179276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 16-Mercaptopalmitic
acid (16-MPA) for the covalent immobilization of proteins onto gold surfaces. This technique is

widely applicable in the development of biosensors, protein microarrays, and various platforms

for studying protein-ligand interactions in drug discovery.

Introduction
16-Mercaptopalmitic acid (16-MPA) is a long-chain alkanethiol that readily forms a dense,

well-ordered self-assembled monolayer (SAM) on gold surfaces. The terminal carboxylic acid

group of the 16-MPA molecule provides a convenient anchor point for the covalent attachment

of proteins. This is typically achieved through a two-step process involving the activation of the

carboxyl groups with a carbodiimide reagent, such as 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or

its water-soluble analog (sulfo-NHS). The resulting NHS-ester is a stable intermediate that

readily reacts with primary amine groups (e.g., the side chain of lysine residues) on the protein

surface to form a stable amide bond. This method allows for controlled and robust

immobilization of proteins, preserving their biological activity.

Key Applications
Biosensor Development: Immobilization of antibodies, enzymes, or other recognition proteins

onto gold electrodes or sensor chips for the detection of specific analytes.
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Protein Microarrays: Creation of high-density arrays of different proteins for high-throughput

screening of protein-protein or protein-small molecule interactions.

Drug Discovery: Studying the binding kinetics and affinity of drug candidates to immobilized

target proteins using techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal

Microbalance with Dissipation Monitoring (QCM-D).

Biocompatible Coatings: Modifying the surface of medical implants and devices to improve

their biocompatibility and reduce non-specific protein adsorption.

Quantitative Data Summary
The efficiency of protein immobilization and the resulting surface characteristics can be

quantified using various surface-sensitive techniques. The following tables summarize

representative quantitative data for proteins immobilized on carboxyl-terminated self-

assembled monolayers, including those similar to 16-MPA.

Table 1: Quantitative Analysis of Protein Immobilization on Carboxyl-Terminated SAMs using

QCM-D

Protein Surface
Adsorbed
Mass (ng/cm²)

Layer
Thickness
(nm)

Reference

Fibronectin
COOH-

terminated SAM
137.6 ~5-7 [1]

Bovine Serum

Albumin (BSA)

Mercaptoundeca

noic Acid
~250 ~3-4 [2]

γ-globulin

12-

mercaptododeca

noic acid

~350 ~5-6 [3]

Fibrinogen
COOH-

terminated SAM
~400-600 ~6-8 [1]
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Table 2: Kinetic and Affinity Constants for Protein Interactions on Functionalized Surfaces using

SPR

Ligand-
Analyte Pair

Surface
Association
Rate Constant
(k_a) (M⁻¹s⁻¹)

Dissociation
Rate Constant
(k_d) (s⁻¹)

Equilibrium
Dissociation
Constant
(K_D) (M)

anti-IgG - IgG Carboxylated 1.9 x 10⁵ 1.1 x 10⁻² 5.8 x 10⁻⁸

Carbonic

Anhydrase -

Inhibitor

Carboxylated 2.3 x 10⁵ 1.2 x 10⁻³ 5.2 x 10⁻⁹

Biotinylated

Ligand -

Streptavidin

Carboxylated > 10⁷ < 10⁻⁴ < 10⁻¹¹

Note: The values presented are indicative and can vary significantly depending on the specific

protein, buffer conditions, and experimental setup.

Experimental Protocols
Here, we provide detailed, step-by-step protocols for the key experimental procedures involved

in protein immobilization using 16-MPA.

Protocol 1: Formation of 16-Mercaptopalmitic Acid Self-
Assembled Monolayer (SAM) on a Gold Surface
Materials:

Gold-coated substrate (e.g., sensor chip, glass slide, or silicon wafer)

16-Mercaptopalmitic acid (16-MPA)

Anhydrous ethanol

Deionized (DI) water
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Nitrogen gas

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) -

EXTREME CAUTION IS ADVISED

Clean glass vials with caps

Procedure:

Gold Substrate Cleaning:

Immerse the gold substrate in Piranha solution for 5-10 minutes. (Safety Warning: Piranha

solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood

with appropriate personal protective equipment).

Thoroughly rinse the substrate with copious amounts of DI water.

Rinse the substrate with ethanol.

Dry the substrate under a gentle stream of nitrogen gas.

Preparation of 16-MPA Solution:

Prepare a 1-5 mM solution of 16-MPA in anhydrous ethanol. For example, to make a 1 mM

solution, dissolve 2.88 mg of 16-MPA (M.W. 288.48 g/mol ) in 10 mL of anhydrous ethanol.

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

SAM Formation:

Place the clean, dry gold substrate in a clean glass vial.

Completely immerse the substrate in the 16-MPA solution.

Seal the vial to minimize solvent evaporation and contamination.

Incubate at room temperature for at least 18-24 hours to allow for the formation of a well-

ordered monolayer.
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Rinsing and Drying:

Remove the substrate from the 16-MPA solution.

Rinse the substrate thoroughly with ethanol to remove any non-specifically adsorbed

molecules.

Dry the substrate under a gentle stream of nitrogen gas.

The 16-MPA functionalized surface is now ready for protein immobilization.

Protocol 2: Covalent Immobilization of Protein via EDC-
NHS Chemistry
Materials:

16-MPA functionalized gold substrate

Protein to be immobilized (in a suitable buffer, e.g., MES or PBS)

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Quenching/Blocking Solution: 1 M ethanolamine-HCl, pH 8.5

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

Preparation of Reagents:

Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately

before use. Recommended concentrations are 0.4 M EDC and 0.1 M NHS.
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Activation of the Carboxyl Groups:

Immerse the 16-MPA functionalized substrate in Activation Buffer.

Add the EDC/NHS solution to the buffer to achieve a final concentration of approximately 2

mM EDC and 5 mM NHS.

Incubate for 15-30 minutes at room temperature with gentle agitation. This step converts

the surface carboxyl groups into reactive NHS-esters.

Rinsing:

Briefly rinse the activated substrate with Activation Buffer to remove excess EDC and

NHS.

Protein Coupling:

Immediately immerse the activated substrate in a solution of the protein in Coupling Buffer.

The optimal protein concentration will depend on the specific protein and should be

determined empirically (a starting concentration of 0.1-1 mg/mL is common).

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

Quenching and Blocking:

Remove the substrate from the protein solution.

Immerse the substrate in the Quenching/Blocking Solution for 10-15 minutes at room

temperature. This step deactivates any remaining NHS-esters and blocks the surface to

reduce non-specific binding in subsequent assays.

Final Washing:

Wash the substrate thoroughly with Wash Buffer to remove any non-covalently bound

protein.

Rinse with DI water and dry under a gentle stream of nitrogen gas.
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The protein-immobilized surface is now ready for use.

Visualizations
Experimental Workflows

SAM Formation

Clean Gold Substrate

Prepare 16-MPA Solution

Immerse Substrate in 16-MPA

Incubate for 18-24h

Rinse and Dry

Click to download full resolution via product page

Workflow for 16-MPA SAM Formation.
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Protein Immobilization

Activate SAM with EDC/NHS

Rinse
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Quench/Block with Ethanolamine

Wash

Click to download full resolution via product page

Workflow for Protein Immobilization.

Signaling Pathway Analogy: The Immobilization
Cascade

Gold Surface 16-MPA SAM
(-COOH)

Thiol Self-Assembly Activated SAM
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The chemical cascade of protein immobilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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